molecular formula C8H13ClO2 B15241594 Ethyl 3-chloro-2,2-dimethylbut-3-enoate

Ethyl 3-chloro-2,2-dimethylbut-3-enoate

Cat. No.: B15241594
M. Wt: 176.64 g/mol
InChI Key: UZOMWRNSIOTCEM-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,2-dimethylbut-3-enoate (CAS 97987-62-7) is a chlorinated ester derivative that serves as a versatile building block and intermediate in advanced organic synthesis . With the molecular formula C8H13ClO2 and a molecular weight of 176.64 g/mol, this compound features a but-3-enoate backbone substituted with a chlorine atom at the 3-position and two methyl groups at the 2-position, which contributes to its unique reactivity profile . Its primary research value lies in its application as a key precursor in the synthesis of complex organic molecules and heterocyclic compounds, as well as its investigation for potential use in drug development and as a building block for active pharmaceutical ingredients (APIs) . The compound undergoes various characteristic chemical reactions. The chlorine atom is amenable to nucleophilic substitution, allowing replacement with nucleophiles such as amines, alcohols, or thiols to form novel substituted esters or amides . Furthermore, the ester group can be reduced using agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, or it can be oxidized to yield carboxylic acid derivatives . This combination of features makes it a valuable reagent for constructing molecular scaffolds in medicinal and synthetic chemistry research. This product is intended for research purposes only in controlled laboratory settings (in-vitro) and is strictly not for human or veterinary diagnostic or therapeutic use . For detailed exclusive research data, custom quotes, and specific packaging information, please contact our team of experts via a quick inquiry .

Properties

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

ethyl 3-chloro-2,2-dimethylbut-3-enoate

InChI

InChI=1S/C8H13ClO2/c1-5-11-7(10)8(3,4)6(2)9/h2,5H2,1,3-4H3

InChI Key

UZOMWRNSIOTCEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2,2-dimethylbut-3-enoate can be synthesized through several methods. One common approach involves the chlorination of ethyl 2,2-dimethylbut-3-enoate using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2,2-dimethylbut-3-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions at elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Ethyl 3-chloro-2,2-dimethylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, fragrances, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2,2-dimethylbut-3-enoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound is transformed into more oxidized products through the addition of oxygen atoms or removal of hydrogen atoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-chloro-2,2-dimethylbut-3-enoate (inferred structure) with structurally related esters based on substituents, reactivity, and applications.

Table 1: Comparative Analysis of Ethyl Esters with Chloro and Methyl Substituents

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Key Properties/Applications
Ethyl 3-chloro-2,2-dimethylpropanoate* 106315-37-1 C₇H₁₃ClO₂ Cl at 3; two Me at 2 164.63 Intermediate for pharmaceuticals
Ethyl 3-methylbut-3-enoate 1617-19-2 C₇H₁₂O₂ Me at 3; double bond at 3 128.17 Flavoring agent; low steric hindrance
Ethyl 4-chloro-3-ethoxy-2-butenoate 32809-81-7 C₈H₁₃ClO₃ Cl at 4; ethoxy at 3 192.64 Reactive in nucleophilic substitutions
Ethyl 3-Methylbut-2-enoate 638-10-8 C₇H₁₂O₂ Me at 3; double bond at 2 128.17 Higher reactivity due to α,β-unsaturation
Ethyl (Z)-4-acetamido-...but-3-enoate N/A C₁₇H₂₃NO₄ Acetamido, fluorophenyl groups 328.15 Precursor to bioactive heterocycles

* Note: Ethyl 3-chloro-2,2-dimethylpropanoate () is included for comparison despite its shorter chain, as its substituents mirror those of the target compound.

Key Differences and Implications:

Substituent Effects: The chlorine atom in this compound increases electrophilicity at the β-carbon, favoring nucleophilic attacks compared to non-chlorinated analogs like Ethyl 3-methylbut-3-enoate .

Double Bond Position: The but-3-enoate structure places the double bond between C3 and C4, contrasting with Ethyl 3-Methylbut-2-enoate (double bond at C2–C3). This difference affects conjugation and reactivity in Diels-Alder or cycloaddition reactions .

Synthetic Utility: Chlorinated esters like this compound are likely precursors to quinolines or imidazoles, as seen in , where similar esters undergo cyclization with PPA . Ethyl 4-chloro-3-ethoxy-2-butenoate’s ethoxy group enhances solubility in polar solvents, whereas the target compound’s methyl groups may favor non-polar media .

Physical Properties: The chlorine atom increases molecular weight and boiling point compared to non-chlorinated analogs. For example, Ethyl 3-chloro-2,2-dimethylpropanoate has a molecular weight of 164.63 vs. 128.17 for Ethyl 3-methylbut-3-enoate .

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